molecular formula C17H23ClN2 B1265229 Phenbenzamine hydrochloride CAS No. 2045-52-5

Phenbenzamine hydrochloride

Cat. No. B1265229
CAS RN: 2045-52-5
M. Wt: 290.8 g/mol
InChI Key: AJCNOWKYMZKMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenbenzamine hydrochloride, also known as Antergan, is an antihistamine of the ethylenediamine class which also has anticholinergic properties . It was introduced in 1941 or 1942 and was the first antihistamine to be introduced for medical use . It is used to treat high blood pressure and heavy sweating due to a certain tumor of the adrenal glands (pheochromocytoma) .


Synthesis Analysis

Phenbenzamine can be prepared by the reaction of N-benzylaniline with 2-chloroethyldimethylamine .


Molecular Structure Analysis

The molecular formula of Phenbenzamine hydrochloride is C18H23Cl2NO . Its average mass is 340.287 Da and its monoisotopic mass is 339.115662 Da .


Chemical Reactions Analysis

A sequential injection analysis (SIA) system is described for the determination of phenoxybenzamine hydrochloride and metoclopramide using a spectrophotometer as a detector . The method is based on the detection of an unstable red intermediate compound resulting from the reaction of phenoxybenzamine hydrochloride or metoclopramide with the diazotizating product of p-phenylenediamine with sodium nitrite in hydrochloric acid medium .


Physical And Chemical Properties Analysis

Phenbenzamine hydrochloride is a beige crystal . It is slightly water soluble and its aqueous solutions are weakly acidic .

Scientific Research Applications

Anti-Tumor Activity in Glioma Cells

Phenoxybenzamine hydrochloride (PHEN) exhibits significant anti-tumor properties, particularly in the context of glioma, a type of brain tumor. A study demonstrated PHEN's inhibitory effects on glioma cell proliferation, migration, invasion, and tumorigenesis both in vitro and in vivo. PHEN works by promoting tumor suppression through inhibition of the TrkB-Akt pathway, and it induces the expression of LINGO-1, a protein involved in neural development and regeneration (Lin et al., 2016).

Potential in Treating Neurogenic Vesical Dysfunction

In veterinary studies, phenoxybenzamine hydrochloride was found to have effects on the lower urinary tract of dogs, suggesting its potential use in treating neurogenic vesical dysfunction and other urinary disorders. It lowers resting urethral pressure and arterial pressure, providing insights into its mechanism of action in smooth muscle alpha-adrenergic activity (Khanna & Gonick, 1975).

Synthesis and Chemical Properties

The enantioselective synthesis of phenoxybenzamine hydrochloride has been a topic of research, highlighting the chemical's relevance in pharmaceutical and synthetic chemistry. A study described a practical and efficient synthesis method for this compound, using Jacobsen’s hydrolytic kinetic resolution as a key step (Nikalje et al., 2010).

Application in Ophthalmology

Phenoxybenzamine hydrochloride has been studied for its potential application in ophthalmology. Research dating back to the 1940s indicated its use in ocular treatments, particularly due to its sympathomimetic activity, which affects the radial fibers of the iris (Heath & Geiter, 1949).

Neuroprotection in Traumatic Brain Injury

In a rat model of severe traumatic brain injury, phenoxybenzamine was found to be neuroprotective. It reduced neuronal death and improved neurological outcomes. The compound may exert its effects by reducing neuroinflammation after injury, suggesting its potential application in treating traumatic brain injuries (Rau et al., 2014).

Safety And Hazards

Phenoxybenzamine hydrochloride is harmful if swallowed and is suspected of causing cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to take precautionary measures against static discharge .

properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2.ClH/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12H,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCNOWKYMZKMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2.ClH, C17H23ClN2
Record name PHENBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20872
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025859
Record name Phenbenzamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenbenzamine hydrochloride appears as beige crystals. pH (25 mg/ml solution) 5.72. (NTP, 1992)
Record name PHENBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20872
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 10 mg/mL at 68.9 °F (NTP, 1992)
Record name PHENBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20872
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Phenbenzamine hydrochloride

CAS RN

2045-52-5
Record name PHENBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20872
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antergan hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenbenzamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1025859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-N',N'-DIMETHYL-N-PHENYLETHYLENEDIAMINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENBENZAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U213O3K2JW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

410 to 412 °F (NTP, 1992)
Record name PHENBENZAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20872
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenbenzamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenbenzamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Phenbenzamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Phenbenzamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Phenbenzamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Phenbenzamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.